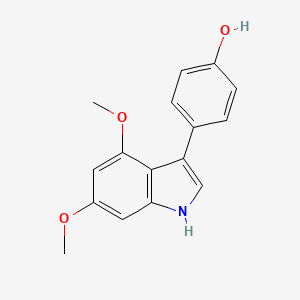
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol is a chemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.4 g/mol . This compound is characterized by its unique structure, which includes a pentanol backbone linked to a pyridine moiety. It is often used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dipyridin-2-ylpyridine with a suitable alkylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or a receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Wirkmechanismus
The mechanism of action of 5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogen evolution reactions . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
5-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol can be compared with other similar compounds, such as:
3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol: This compound has a similar structure but with a shorter propanol backbone, which may affect its chemical reactivity and applications.
4’-(1-Pyrenyl)-2,2’6’,2’'-terpyridine: This compound includes a pyrene moiety, which can enhance its photophysical properties and make it suitable for applications in materials science.
The uniqueness of this compound lies in its specific structure, which provides a balance between flexibility and rigidity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
538366-64-2 |
|---|---|
Molekularformel |
C20H21N3O2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-ol |
InChI |
InChI=1S/C20H21N3O2/c24-12-6-1-7-13-25-16-14-19(17-8-2-4-10-21-17)23-20(15-16)18-9-3-5-11-22-18/h2-5,8-11,14-15,24H,1,6-7,12-13H2 |
InChI-Schlüssel |
IQWAXYUSABEGHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)

![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
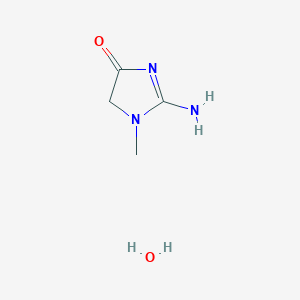
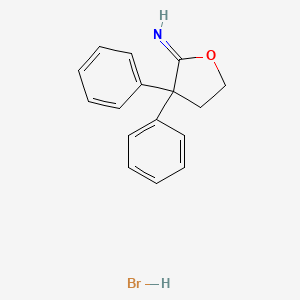
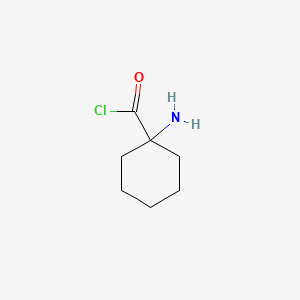

![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
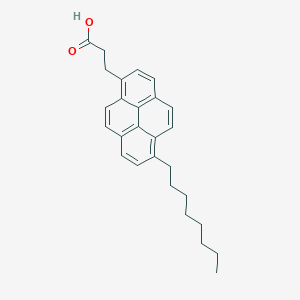
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
